![molecular formula C21H41NO11P2 B14269234 Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate CAS No. 185520-97-2](/img/structure/B14269234.png)
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves multiple steps. The primary synthetic route includes the reaction of N-acetyl-L-glutamate with diethoxyphosphoryl propyl groups under specific conditions. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Aplicaciones Científicas De Investigación
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be studied for its potential role in metabolic pathways and enzyme interactions. In medicine, it could be explored for its therapeutic potential in treating specific conditions. Additionally, in industry, it may be used in the development of new materials or as a component in specialized chemical processes .
Mecanismo De Acción
The mechanism of action of Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate can be compared with other similar compounds, such as N-acetylglutamic acid and its derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and potential for diverse applications .
Similar Compounds
- N-acetylglutamic acid
- N-acetylaspartic acid
- Aceglutamide
- Citrulline
- Pivagabine
Propiedades
Número CAS |
185520-97-2 |
|---|---|
Fórmula molecular |
C21H41NO11P2 |
Peso molecular |
545.5 g/mol |
Nombre IUPAC |
bis(3-diethoxyphosphorylpropyl) (2S)-2-acetamidopentanedioate |
InChI |
InChI=1S/C21H41NO11P2/c1-6-30-34(26,31-7-2)16-10-14-28-20(24)13-12-19(22-18(5)23)21(25)29-15-11-17-35(27,32-8-3)33-9-4/h19H,6-17H2,1-5H3,(H,22,23)/t19-/m0/s1 |
Clave InChI |
MMEPDQLVUVAIFM-IBGZPJMESA-N |
SMILES isomérico |
CCOP(=O)(CCCOC(=O)CC[C@@H](C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC |
SMILES canónico |
CCOP(=O)(CCCOC(=O)CCC(C(=O)OCCCP(=O)(OCC)OCC)NC(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


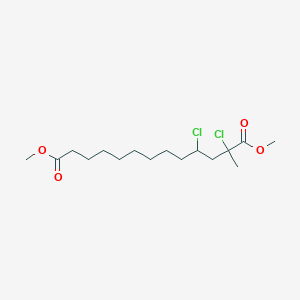
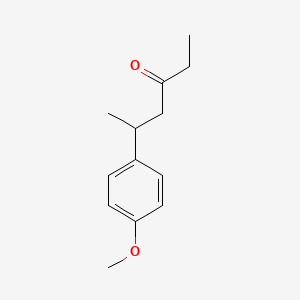
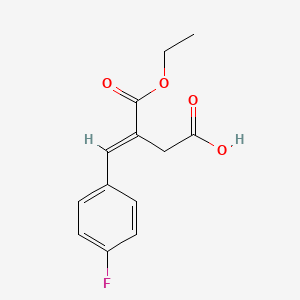
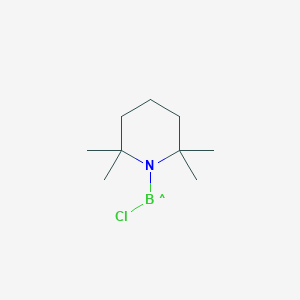
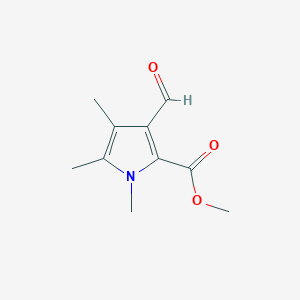
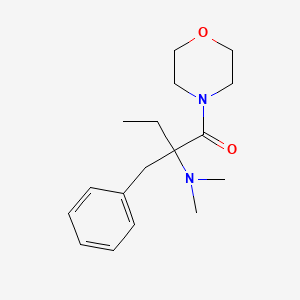
![4-{2-[2-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14269190.png)
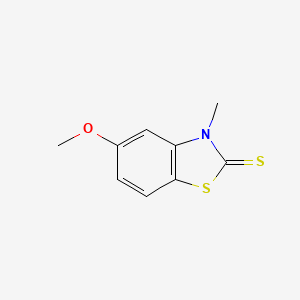
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-prop-2-enoxyphenol](/img/structure/B14269194.png)

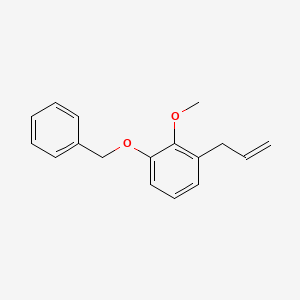
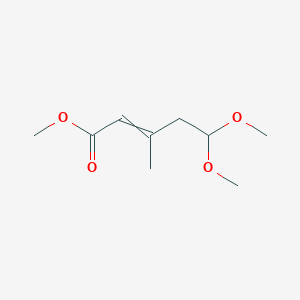
![N-(3,4-Dichlorophenyl)-N-(3-{[(2,3-dihydro-1H-inden-2-yl)methyl]amino}propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B14269208.png)
![1,1'-(Piperazine-1,4-diyl)bis{2-[2,4-bis(2-methylbutan-2-yl)phenoxy]butan-1-one}](/img/structure/B14269212.png)
